molecular formula C11H14O5 B2412884 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone CAS No. 22248-14-2

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone

Cat. No.: B2412884
CAS No.: 22248-14-2
M. Wt: 226.228
InChI Key: MLYYVUJNBLMMPE-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as 2,3,4-trimethoxy-6-hydroxyacetophenone, is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an ethanone group.

Scientific Research Applications

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone typically involves the acetylation of 2,3,4-trimethoxyphenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. The compound’s hydroxy and methoxy groups play a crucial role in its activity by facilitating interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxyacetophenone: Lacks the hydroxy group present in 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.

    3,4,5-Trimethoxyacetophenone: Has a different substitution pattern on the phenyl ring.

    6-Hydroxy-2,3,4-trimethoxybenzaldehyde: Contains an aldehyde group instead of an ethanone group.

Uniqueness

This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

IUPAC Name

1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVUJNBLMMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22248-14-2
Record name 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 8 (71 mg, 0.2 mmol) in CH2Cl2 (5 mL) was added a 1M solution of boron tribromide (0.4 mL, 0.4 mmol) in CH2Cl2 at −78° C. The solution was stirred for an additional 2 h and at −20° C. for 5 h then quenched with water (10 mL). The precipitate was collected by filtration and recrystallized from CH2Cl2 to afford crude product 5 (30 mg, 46%). 1H NMR (400 MHz, DMSO) δ 3.93 (s, 3H), 7.01 (s, 1H), 7.21 (s, 1H), 8.38-8.39 (m, 4H).
Name
8
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71 mg
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
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0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

Boron trifluride etherate (13.0 mL) was added dropwise to a solution of 3,4,5-tri-methoxyphenyl acetate 4 (6.78 g, 30 mmol) in glacial acetic acid (10 mL). The mixture was stirred at 70° C. for 2 h. Then the mixture was poured onto crushed ice (80 g). The light brown oil was separated and distilled under reduced pressure to furnish light yellow oil (5.56 g, 82%); 1H NMR (CDCl3, 200 M Hz) δ 13.42 (br s, 1H), 6.23 (s, 3H), 3.82 (s, 3H), 3.99 (s, 3H), 3.88 (s, 3H), 3.79 (s, 3H), 2.65 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 203.3 (s), 161.8 (s), 160.0 (s), 155.2 (s), 134.7 (s), 108.4 (s), 96.0 (d), 60.9 (q, 2C), 56.0 (q), 31.8 (q).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods III

Procedure details

Similar to the preparation of 1c, 1e (4′-benzyloxy-5,6,7-trimethoxyflavone) was prepared from 6-hydroxy-1-(4-benzyloxycinnamoyl)-2,3,4-trimethoxybenzene (6b), which, in turn, was obtained from the reaction of the acetophenone 5 and 4-benzyloxybenzaldehyde. A solution of 1e (500 mg, 1.20 mmol) in 48% HBr (5 mL) and glacial acetic acid (10 mL) was refluxed for 2 h. Then, the reaction mixture was poured onto crushed ice (ca. 100 g). The resulting precipitate was filtered and washed with water. Recrystallization from ethanol furnished compound 1f (305 mg, 85%). 1H NMR (DMSO, 200 M Hz) δ 12.63 (br s, 1H), 10.30 (br s, 1H), 8.70 (br s, 1H), 7.93 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 6.88 (s 1H), 6.78 (s 1H), 3.90 (s, 3H); 13C NMR (DMSO, 50 M Hz) δ 182.2 (s), 163.8 (s), 161.1 (s), 154.3 (s), 149.6 (s), 146.2 (s), 129.9 (s), 128.4 (d, 2C), 121.4 (s), 116.0 (d, 2C), 105.0 (s), 102.5 (d), 91.1 (d), 56.3 (q). The stereochemistry of compound 1f was confirmed by cosy and nosy experiments.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1e
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-hydroxy-1-(4-benzyloxycinnamoyl)-2,3,4-trimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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